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Compound of Interest

Compound Name: 2-Phenoxybenzaldehyde

Cat. No.: B049139

For researchers, scientists, and drug development professionals, the unambiguous
confirmation of a molecule's structure is a critical step in the journey from synthesis to
application. This guide provides a comparative overview of key analytical techniques for
validating the structure of 2-phenoxybenzaldehyde and its derivatives. By presenting
supporting experimental data from related compounds, detailed methodologies, and a clear
experimental workflow, this document serves as a practical resource for structural elucidation.

Comparative Spectroscopic and Spectrometric Data

The structural confirmation of 2-phenoxybenzaldehyde and its derivatives relies on a
combination of powerful analytical techniques. While a complete experimental dataset for 2-
phenoxybenzaldehyde is not readily available in public databases, a comparative analysis
with its isomers and closely related analogs provides a robust framework for validation. The
following tables summarize key quantitative data from Nuclear Magnetic Resonance (NMR)
spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for relevant
compounds.

Table 1: 1H and 3C NMR Spectral Data Comparison

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a
molecule. The chemical shifts (d) in parts per million (ppm) are indicative of the electronic
environment of each nucleus.
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Chemical Shift (6, ppm)

Compound Nucleus o
and Multiplicity
9.91 (s, 1H, CHO), 7.57 (d,
1H), 7.46 (t, 1H), 7.45 (d, 1H),
3-Phenoxybenzaldehyde 1H NMR

7.35 (t, 2H), 7.26 (t, 1H), 7.14
(d, 2H), 7.02 (d, 1H)[1]

13C NMR

192.2, 157.8, 156.5, 137.9,
130.3, 129.9, 125.0, 123.8,
120.3, 119.3[2]

2-Methoxybenzaldehyde

1H NMR

10.4 (s, 1H, CHO), 7.85 (dd,
1H), 7.6 (ddd, 1H), 7.1 (d, 1H),
7.0 (t, 1H), 3.9 (s, 3H, OCHs)

189.0, 161.5, 136.4, 127.7,

13C NMR
124.1,120.5, 112.6, 55.8[3]
10.0 (s, 1H, CHO), 7.9 (d, 2H),
Benzaldehyde 1H NMR
7.6 (t, 1H), 7.5 (t, 2H)
192.3, 136.3, 134.4, 129.6,
13C NMR

128.9

Table 2: Mass Spectrometry Fragmentation Data

Mass spectrometry provides the molecular weight of a compound and insights into its structure

through fragmentation analysis. The mass-to-charge ratio (m/z) of the parent ion and its

fragments are key identifiers.
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Key Fragment lons [m/z]

Compound Molecular lon (M+) [m/z] )

and (Proposed Identity)

197 (M-H)*, 169 (M-CHO)*,
3-Phenoxybenzaldehyde 198

141, 115, 77 (CeHs)*[4]

135 (M-H)*, 107 (M-CHO)*,
2-Methoxybenzaldehyde 136

92, 77 (CeHs)*[5]
Benzaldehyde 106 105 (M-H)*, 77 (CeHs)*, 51[6]

Common losses include He (M-

General Aldehydes -
1) and CHOe (M-29)[7]

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data

IR spectroscopy is used to identify functional groups, while UV-Vis spectroscopy provides
information about conjugated systems within the molecule.

IR Absorption Bands .
Compound ( | UV-Vis Amax (nm)
cm™?

~1700 (C=0 stretch), ~1580,
3-Phenoxybenzaldehyde 1480 (aromatic C=C stretch), Not available
~1240 (Ar-O-Ar stretch)[4][8]

~1703 (C=0 stretch), 2820,
2720 (aldehyde C-H stretch),

Benzaldehyde ) 248 (1t - ™)[10]
~1595, 1450 (aromatic C=C

stretch)[9]

~250 (1t - ), ~300 (1T ~ 1),

Nitrobenzaldehyde isomers -
~350 (n - m)[11]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research.
The following sections outline the methodologies for the key analytical techniques discussed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the 2-phenoxybenzaldehyde
derivative.

Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCl3, DMSO-de) in a standard 5 mm NMR tube.

e Instrument Setup:

o Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Tune and shim the instrument to ensure optimal magnetic field homogeneity.

o Set the appropriate spectral width and acquisition time for both *H and 13C nuclei.
e 'H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.

o Integrate the signals to determine the relative number of protons.

o Analyze the chemical shifts and coupling patterns to deduce the connectivity of protons.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 3C NMR spectrum to obtain single-line signals for each
unique carbon atom.

o Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment
to differentiate between CH, CH2, and CHs groups.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decays (FIDs).

o Phase and baseline correct the spectra.
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o Reference the spectra to the residual solvent peak or an internal standard (e.qg.,
tetramethylsilane, TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the 2-
phenoxybenzaldehyde derivative.

Procedure:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For volatile and thermally stable compounds like 2-phenoxybenzaldehyde derivatives, Gas
Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

e |onization:

o Utilize Electron lonization (EI) at a standard energy of 70 eV to induce fragmentation and
create a characteristic mass spectrum.

o Alternatively, a soft ionization technique like Electrospray lonization (ESI) or Chemical
lonization (Cl) can be used to primarily observe the molecular ion with minimal
fragmentation.

e Mass Analysis:

o The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

» Detection: The separated ions are detected, and their abundance is recorded.
e Data Analysis:
o Identify the molecular ion peak (M™*).

o Analyze the fragmentation pattern by identifying the mass differences between the
molecular ion and major fragment peaks.
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o Propose structures for the observed fragments consistent with the known fragmentation
mechanisms of aromatic aldehydes and ethers.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal
of a 2-phenoxybenzaldehyde derivative.

Procedure:

o Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can
be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

e Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
» Data Collection:
o Place the crystal in a single-crystal X-ray diffractometer.
o A monochromatic X-ray beam (e.g., Mo Ka or Cu Ka radiation) is directed at the crystal.
o The crystal is rotated, and the diffraction pattern is collected on a detector.
 Structure Solution and Refinement:

o The collected diffraction data is processed to determine the unit cell dimensions and space
group.

o The structure is solved using direct methods or Patterson methods to obtain an initial
model of the atomic positions.

o The model is refined against the experimental data to optimize the atomic coordinates,
and thermal parameters.

o Data Visualization and Analysis:

o The final crystal structure is visualized using specialized software.
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o Analyze bond lengths, bond angles, and intermolecular interactions to fully characterize
the solid-state structure.

Experimental and Logical Workflow

The validation of a chemical structure is a systematic process. The following diagram illustrates
a typical workflow for the structural elucidation of a 2-phenoxybenzaldehyde derivative.

Workflow for Structural Validation of 2-Phenoxybenzaldehyde Derivatives
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Caption: A flowchart illustrating the logical progression from synthesis to structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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